Methyl benzo[c]chrysene-13-carboxylate
Description
Properties
Molecular Formula |
C24H16O2 |
|---|---|
Molecular Weight |
336.4g/mol |
IUPAC Name |
methyl pentacyclo[12.8.0.02,11.03,8.015,20]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene-13-carboxylate |
InChI |
InChI=1S/C24H16O2/c1-26-24(25)21-14-17-11-10-15-6-2-4-8-18(15)22(17)20-13-12-16-7-3-5-9-19(16)23(20)21/h2-14H,1H3 |
InChI Key |
DZHCVEWERBQRRB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C(=C3C(=C1)C=CC4=CC=CC=C43)C=CC5=CC=CC=C52 |
Canonical SMILES |
COC(=O)C1=C2C(=C3C(=C1)C=CC4=CC=CC=C43)C=CC5=CC=CC=C52 |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzo[c]chrysene Diol-Epoxides
The diol-epoxide metabolites of benzo[c]chrysene are fjord-region diol-epoxides, which exhibit exceptional stability and genotoxicity. Key findings from comparative studies include:
- Stability : Fjord-region diol-epoxides (e.g., benzo[c]chrysene derivatives) have half-lives exceeding 2 hours in physiological buffer, far surpassing bay-region diol-epoxides (e.g., benzo(a)pyrene derivatives, t₁/₂ = 0.011–1.2 hours) .
- Mutagenicity : The anti-diol-epoxide of benzo[c]chrysene is 8.6× more mutagenic in V79 mammalian cells than benzo(c)phenanthrene and 12× more active than benzo(a)pyrene derivatives .
- Mechanistic Basis : Stability correlates with lower ΔEdeloc values (energy required for benzylic carbocation formation), a feature enhanced in fjord-region structures .
Implications for Methyl Benzo[c]chrysene-13-Carboxylate: The ester group at the 13-position may sterically hinder metabolic activation to diol-epoxides. However, if formed, its fjord-region diol-epoxide metabolites could exhibit even greater genotoxicity than those of benzo(c)phenanthrene or benzo(a)pyrene .
Benzo(a)pyrene and Its Derivatives
Benzo(a)pyrene (BaP), a benchmark carcinogenic PAH, provides a critical comparison point:
- Metabolic Activation : BaP is metabolized to bay-region diol-epoxides, which are less stable but highly mutagenic .
However, fjord-region metabolites (if formed) could surpass BaP’s carcinogenic potency .
Methyl-Substituted PAHs (e.g., Methylchrysene)
Methylchrysene (CAS 56-49-5) shares structural similarity but lacks the carboxylate ester . Key differences include:
- Bioavailability : The ester group in this compound may enhance solubility, facilitating renal excretion but reducing membrane permeability.
- Metabolic Pathways: Methylchrysene is metabolized to diol-epoxides or quinones, whereas the ester group in this compound may favor hydrolysis to carboxylic acids, altering downstream reactivity .
Preparation Methods
Stilbenoid Preparation
In a representative procedure, the Wittig salt 1a (1.2 equiv) reacts with a benzaldehyde derivative bearing a methyl ester moiety (1 equiv) in dichloromethane (DCM) under biphasic conditions (50% aqueous NaOH). The reaction proceeds at room temperature under nitrogen, yielding stilbenoids 2a–e as E/Z mixtures in 94–99% yield. For instance, reacting 1a with 2-(methoxycarbonyl)benzaldehyde produces a stilbene with the ester group positioned to become C13 after cyclization.
Functional Group Compatibility
Ester groups are generally stable under Wittig conditions but may require protection during subsequent steps. For example, methyl esters tolerate the basic environment of the Wittig reaction but could hydrolyze under acidic photocyclization conditions. This necessitates careful selection of protecting groups or adjustment of reaction parameters.
Photochemical Cyclization for Chrysene Core Formation
Photocyclization of stilbenoids using iodine and UV light constructs the chrysene skeleton. The regioselectivity depends on substituent positioning and reaction conditions.
Iodine-Mediated Cyclization
Stilbenoids dissolved in degassed toluene with stoichiometric iodine and 1,2-epoxybutane undergo cyclization under UV irradiation (400 W Hg lamp). For example, stilbene 2a cyclizes to 1-methylchrysene (3a ) in 85% yield after 11 hours. Adapting this to benzo[c]chrysene requires a stilbene with an extended aryl system. Introducing a benzoyl group at the ortho position of the naphthalene moiety directs cyclization to form the benzo[c]chrysene framework.
Acidic Elimination for Regiocontrol
When ortho-methoxy groups are present, acidic conditions (e.g., H₂SO₄ in t-butanol/toluene) promote eliminative cyclization. This method successfully yielded 2-methylchrysene (3d ) in 72% yield. For this compound, a similar strategy could eliminate protecting groups post-cyclization, freeing the carboxylate for esterification.
Oxidation and Esterification Strategies
The carboxylate ester at C13 is introduced via oxidation of a methyl group followed by esterification.
Potassium Permanganate Oxidation
Methylchrysenes are oxidized to chrysenecarboxylic acids using KMnO₄. For example, 3-methylchrysene (3b ) oxidizes to chrysene-3-carboxylic acid in modest yields. Subsequent esterification with methanol under acidic conditions (Fischer esterification) yields the methyl ester.
Direct Esterification of Pre-Functionalized Precursors
Alternatively, incorporating the ester group early in the synthesis avoids oxidation steps. Stilbenoids synthesized from aldehydes with pre-existing methyl ester groups (e.g., 2-(methoxycarbonyl)benzaldehyde) directly cyclize to this compound. This approach requires ensuring the ester’s stability during photocyclization, which may necessitate modified conditions (e.g., lower acidity, shorter irradiation times).
Challenges and Optimizations
Regioselectivity Issues
Steric hindrance and electronic effects influence cyclization outcomes. For instance, attempts to synthesize 4-methylchrysene failed due to increased steric strain. Similarly, benzo[c]chrysene derivatives require precise substituent positioning to avoid non-productive pathways.
Reaction Scale and Yield
Large-scale syntheses (e.g., 12 g in 15 L benzene) of 5-methylchrysene achieved 29% yield, highlighting scalability challenges. Optimizing solvent systems (e.g., cyclohexane over toluene) and irradiation duration can improve yields for benzo[c]chrysene analogs.
Data Summary of Key Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
